molecular formula C18H18BrN3O2S B251743 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

Cat. No. B251743
M. Wt: 420.3 g/mol
InChI Key: ZWMWOHCGNGSTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves the inhibition of chitin biosynthesis. Chitin is an essential component of the cell wall of fungi and insects. By inhibiting chitin biosynthesis, the compound disrupts the growth and development of these organisms.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide can induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for maintaining the balance between cell growth and death. Additionally, the compound has been shown to inhibit chitin biosynthesis, which can lead to the disruption of the growth and development of fungi and insects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide in lab experiments is its potential as an anticancer agent and insecticide/fungicide. However, one limitation is the potential toxicity of the compound, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to determine the potential applications of the compound in other fields, such as agriculture and medicine. Finally, more studies are needed to determine the safety and toxicity of the compound, which will be essential for its development as a potential drug or pesticide.

Synthesis Methods

The synthesis of 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves the reaction of 4-(morpholin-4-yl)aniline with carbon disulfide and bromine in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide.

Scientific Research Applications

2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been studied for its potential applications in cancer research. Studies have shown that the compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential use as an insecticide and fungicide due to its ability to inhibit chitin biosynthesis.

properties

Molecular Formula

C18H18BrN3O2S

Molecular Weight

420.3 g/mol

IUPAC Name

2-bromo-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C18H18BrN3O2S/c19-16-4-2-1-3-15(16)17(23)21-18(25)20-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25)

InChI Key

ZWMWOHCGNGSTMQ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.